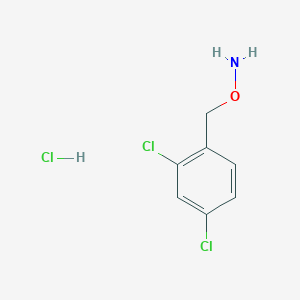

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydroxylamine derivatives is described in several papers. For instance, the synthesis of O-benzylhydroxylamine hydrochloride is achieved through a process involving amidation, etherification, and hydrolysis from polyvinyl alcohol alcoholysis liquid, hydroxylamine hydrochloride, and benzyl chloride . This method could potentially be adapted for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride by substituting benzyl chloride with an appropriate 2,4-dichlorobenzyl chloride.

Molecular Structure Analysis

The structure of hydroxylamine derivatives can be complex, as indicated by the reaction of dibenzalcyclohexanone with hydroxylamine hydrochloride, which affords compounds with structures elucidated by 2D NMR analysis . While the exact structure of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is not provided, similar analytical techniques could be employed to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives is highlighted in several studies. For example, O-(2,4-dinitrophenyl)hydroxylamine is used as an active-site-directed inhibitor of D-amino acid oxidase, indicating its potential to participate in selective amination reactions . Additionally, O-(diphenylphosphinyl)hydroxylamine is shown to react with diphenylphosphinic chloride to form specific phosphinylhydroxylamines . These findings suggest that O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride may also undergo unique chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are not directly discussed in the provided papers. However, the synthesis and reactions of these compounds imply that they have distinct properties that can be influenced by their substituents. For example, the synthesis of O-benzylhydroxylamine hydrochloride results in a compound with a high purity of 99.3% , suggesting that the physical properties such as solubility and melting point could be determined using standard analytical methods.

Applications De Recherche Scientifique

If you have access to scientific databases or journals, you might be able to find more detailed information. Alternatively, you could reach out to experts in the field or the suppliers of the compound for more specific information .

-

Organic Synthesis : This compound is often used as a reagent in organic synthesis . It can be used to introduce the hydroxylamine functional group into organic molecules, which can then undergo further reactions.

-

Antimicrobial Properties : Some hydroxylamine derivatives have been found to possess antimicrobial properties . While it’s not specified whether “O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride” has these properties, it’s possible that it could be used in research related to this area.

-

Organic Synthesis : This compound is often used as a reagent in organic synthesis . It can be used to introduce the hydroxylamine functional group into organic molecules, which can then undergo further reactions.

-

Antimicrobial Properties : Some hydroxylamine derivatives have been found to possess antimicrobial properties . While it’s not specified whether “O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride” has these properties, it’s possible that it could be used in research related to this area.

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZNWDNDGDEBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377251 | |

| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | |

CAS RN |

51572-93-1 | |

| Record name | Hydroxylamine, O-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

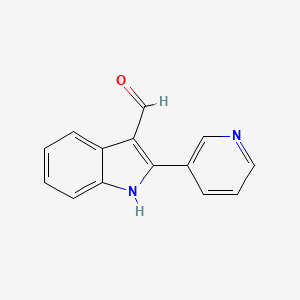

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)